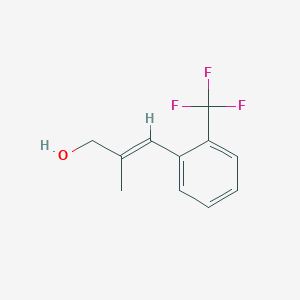

(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Scientific Research Applications

Environmental Occurrence and Remediation

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

This study reviews the presence and impact of parabens, which share a common functional group with phenols, in aquatic environments. Despite efficient wastewater treatment methods, parabens persist in effluents and surface waters. Their ubiquitous presence raises concerns about their potential endocrine-disrupting effects. This indicates that similar compounds might also persist in the environment and could be subject to similar studies and concerns (Haman, Dauchy, Rosin, & Munoz, 2015).

Fluorescent Chemosensors

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol

The development of chemosensors for detecting various analytes, including metal ions and neutral molecules, is crucial for environmental monitoring and biomedical applications. The research demonstrates the versatility of certain phenolic compounds in creating sensitive and selective detection systems. This suggests potential for phenolic compounds in sensor development (Roy, 2021).

Environmental Remediation Techniques

Environmental Occurrence and Remediation of Emerging Organohalides

This review emphasizes the distribution and remediation strategies for organohalides, highlighting the importance of understanding the environmental behavior of fluorinated and chlorinated compounds. It underscores the need for effective remediation methods to mitigate the impact of persistent organic pollutants, pointing towards potential research applications for related compounds in environmental science (He et al., 2021).

Photophysical Properties of Coordination Compounds

MLCT Excited States of Cuprous Bis-Phenanthroline Coordination Compounds

The study of metal-to-ligand charge transfer (MLCT) excited states in coordination compounds, including those containing phenyl groups, provides insights into their photophysical properties. This knowledge is essential for applications in photovoltaics and light-emitting diodes (LEDs), suggesting potential research avenues for compounds with similar structures (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

Microbial Degradation of Polyfluoroalkyl Chemicals

Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment

This review focuses on the biodegradation pathways of polyfluoroalkyl chemicals, highlighting the importance of understanding the environmental fate of such compounds. It points to the need for further research on microbial degradation mechanisms, which could be relevant for the environmental management of related compounds (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-6,15H,7H2,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZRJHZIVNYGIL-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1C(F)(F)F)/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)